4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

oxidation efficiency sulfone synthesis mCPBA oxidation

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine (CAS 180869-36-7) is a heterocyclic intermediate of the pyrimidine class, bearing a dimethoxymethyl acetal at the 4-position and a methylthio leaving group at the 2-position. The compound is predominantly employed as a protected-aldehyde building block in the synthesis of cytokine inhibitors, kinase-targeted libraries, and agrochemical leads.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 180869-36-7
Cat. No. B061179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethoxymethyl)-2-(methylthio)pyrimidine
CAS180869-36-7
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCOC(C1=NC(=NC=C1)SC)OC
InChIInChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3
InChIKeyPTYFBMBIEDVSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine (CAS 180869-36-7) – A Dual-Functionalized Pyrimidine Building Block for Orthogonal Synthesis


4-(Dimethoxymethyl)-2-(methylthio)pyrimidine (CAS 180869-36-7) is a heterocyclic intermediate of the pyrimidine class, bearing a dimethoxymethyl acetal at the 4-position and a methylthio leaving group at the 2-position . The compound is predominantly employed as a protected-aldehyde building block in the synthesis of cytokine inhibitors, kinase-targeted libraries, and agrochemical leads . Its molecular formula is C₈H₁₂N₂O₂S (MW 200.26), supplied as a light yellow liquid with a typical purity of 95–97% .

Why 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine Cannot Be Replaced by Common Pyrimidine Analogs


Compounds carrying only a single reactive handle — such as 4-(dimethoxymethyl)pyrimidine (lacking the methylthio group) or 2-(methylthio)pyrimidine-4-carbaldehyde (lacking acetal protection) — force chemists to accept longer step counts, additional protection/deprotection cycles, or reduced regioselectivity in subsequent transformations . The simultaneous presence of a masked aldehyde and a displaceable methylthio unit on the same pyrimidine core enables sequential, orthogonal reactions without intermediate purification; substituting either functionality with a non-labile group eliminates this built-in synthetic efficiency [1]. The quantitative evidence below substantiates why the specific substitution pattern of this compound confers measurable advantages in yield, step economy, and downstream utility.

Quantitative Differentiation Evidence for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine vs. Closest Analogs


Oxidation Yield to Sulfone: 96% vs. Typical Sulfide Oxidation Benchmarks

Treatment of 4-(dimethoxymethyl)-2-(methylthio)pyrimidine with m-chloroperoxybenzoic acid (2.1 equiv.) in dichloromethane at 0 °C to room temperature for 2 h afforded the corresponding methylsulfonylpyrimidine in 96% isolated yield after chromatography [1]. This conversion significantly exceeds the 70–85% range commonly reported for oxidation of heteroaromatic methylthioethers under comparable conditions, indicating that the electron-deficient pyrimidine ring, coupled with the acetal-stabilized 4-position, facilitates clean oxidation without over-oxidation side-products.

oxidation efficiency sulfone synthesis mCPBA oxidation

One-Pot Acetal Deprotection to Aldehyde Without 2-Position Side Reactions

Hydrolysis of the dimethoxymethyl group in 4-(dimethoxymethyl)-2-(methylthio)pyrimidine with 1.2 N aqueous HCl at 60 °C yields 2-(methylthio)pyrimidine-4-carbaldehyde as the sole product, with no displacement of the 2-methylthio group observed . In contrast, attempted direct purchase of the free aldehyde (CAS 1074-68-6) often confronts users with dimerization or oxidation byproducts that reduce effective purity below 95%, as noted in vendor COA records . The acetal-protected form thus provides a stable, storable precursor that quantitatively releases the aldehyde on demand.

acetal hydrolysis orthogonal deprotection chemoselectivity

Core Synthetic Efficiency: 93% Yield for the Dual-Functionalized Scaffold

The compound is accessed via a telescoped sequence: condensation of 2-methylthiopyrimidine-4-carboxaldehyde dimethyl acetal with DMF dimethyl acetal, followed by cyclization with thiourea/NaOMe and in-situ S-methylation with MeI, delivering 4-(dimethoxymethyl)-2-(methylthio)pyrimidine in 93% isolated yield (26.8 g) as a brown oil . For comparison, synthesis of the analogous 4-(dimethoxymethyl)-2-methoxypyrimidine (CAS 193746-84-8) typically proceeds with ≤75% yield due to competitive demethylation, and 4-(dimethoxymethyl)-2-chloropyrimidine requires careful temperature control to avoid hydrolysis, limiting yields to 60–80% . The 93% yield constitutes a 13–33 percentage-point advantage.

synthetic efficiency building block synthesis multi-step yield

Commercial Purity Consistency: 95–97% Across Independent Suppliers

Multiple independent vendors — Bidepharm (95%), Fluorochem (97%), CymitQuimica (97%), Aladdin (97%), and AKSci (95+%) — consistently supply this compound at ≥95% purity with supporting batch QC data (NMR, HPLC, GC) . This cross-vendor purity convergence exceeds the typical 90–93% specification frequently encountered for less-common pyrimidine acetals such as 4-(dimethoxymethyl)pyrimidine. The robust quality control landscape minimizes the risk of receiving material that requires in-house re-purification before use.

purity specification batch consistency supply chain

Optimal Application Scenarios for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine Based on Evidence


Medicinal Chemistry: Late-Stage Diversification via Sequential Acetal Deprotection and S-Oxidation

The 96% sulfone oxidation yield [1] and quantitative acetal hydrolysis enable a two-step sequence — deprotection to aldehyde followed by methylthio oxidation — that installs both a reactive carbonyl and a sulfone electrophile without cross-interference. This sequential orthogonal reactivity is directly applicable to the synthesis of cytokine-inhibitory pyrimidine libraries where the 4-carbaldehyde serves as a condensation handle and the 2-sulfone acts as a leaving group for nucleophilic aromatic substitution .

Agrochemical Intermediate: Protected Aldehyde for Herbicide Lead Optimization

2-Substituted 4,6-dialkoxypyrimidines are established intermediates for herbicides, and the high-yield (93%) synthesis of this compound provides a cost-effective entry point [1]. The protected aldehyde allows the pyrimidine core to be elaborated at the 2-position (via methylthio displacement) before revealing the aldehyde for final heterocycle formation, a sequence that avoids premature aldehyde reactivity that plagues the free aldehyde analog CAS 1074-68-6 .

Chemical Biology: Kinase Probe Assembly with Orthogonal Handles

In kinase inhibitor programs, the pyrimidine core is a privileged scaffold. The methylthio group can be selectively displaced by amines under mild conditions (SNAr) while the acetal remains intact, enabling introduction of the 2-amino pharmacophore before liberating the 4-aldehyde for bioconjugation or further diversification [1]. This built-in orthogonality circumvents the protecting-group manipulations required when using 4-(dimethoxymethyl)pyrimidine (no 2-leaving group) or 2-chloro-4-(dimethoxymethyl)pyrimidine (where the chloro group is less tunable in reactivity).

Process Development: Reliable Bulk Procurement with Vendor-Independent Purity Standards

The consistent ≥95% purity specification across multiple commercial sources [1] means process chemists can qualify a single synthetic route and source material from any compliant vendor without re-optimization, reducing supply-chain fragility. This multi-vendor quality convergence is particularly valuable for kilogram-scale campaigns where lot-to-lot variability can derail process validation .

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